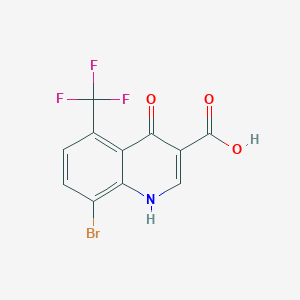

8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid

説明

特性

分子式 |

C11H5BrF3NO3 |

|---|---|

分子量 |

336.06 g/mol |

IUPAC名 |

8-bromo-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H5BrF3NO3/c12-6-2-1-5(11(13,14)15)7-8(6)16-3-4(9(7)17)10(18)19/h1-3H,(H,16,17)(H,18,19) |

InChIキー |

FOVHWFZNIHZBFS-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)Br |

製品の起源 |

United States |

準備方法

Quinoline Core Construction

- The Skraup synthesis is a classical method involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene or arsenic acid). This forms the quinoline skeleton with substitution patterns depending on the starting aniline derivative.

- For this compound, an aniline derivative bearing a trifluoromethyl group at the 5-position is used to ensure the trifluoromethyl group is incorporated early in the synthesis.

Hydroxyl Group Installation

- The hydroxy group at the 4-position can be introduced by oxidation of a corresponding 4-oxo intermediate or by direct hydroxylation reactions.

- Alternatively, the hydroxy group may be preserved if the starting aniline derivative already contains it or introduced via nucleophilic substitution on a 4-chloroquinoline intermediate.

Carboxylic Acid Formation

- The carboxylic acid at the 3-position is often introduced by oxidation of a methyl or ester group or by hydrolysis of an ester intermediate.

- Ester intermediates such as ethyl 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate are synthesized first, then hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Quinoline core synthesis | Aniline derivative + glycerol + H2SO4 + oxidant | Formation of trifluoromethyl-substituted quinoline core |

| 2 | Bromination | NBS or Br2, solvent (e.g., acetic acid), controlled temp | Selective bromination at 8-position |

| 3 | Hydroxyl group introduction | Oxidation or nucleophilic substitution | 4-hydroxyquinoline intermediate |

| 4 | Esterification (optional) | Ethanol + acid catalyst | Formation of ethyl ester intermediate |

| 5 | Hydrolysis | Acidic or basic hydrolysis | Conversion to 3-carboxylic acid |

Industrial and Green Chemistry Considerations

- Industrial synthesis may employ continuous flow reactors to improve reaction control, yield, and reproducibility.

- Use of green chemistry principles such as minimizing hazardous reagents, solvent recycling, and waste reduction is increasingly emphasized.

- Automated systems help maintain consistent quality and purity, critical for research and pharmaceutical applications.

Research Findings and Reaction Analysis

- The compound can undergo further chemical transformations such as oxidation, reduction, and substitution, which are relevant for derivatization and biological activity studies.

- Oxidizing agents like potassium permanganate or chromium trioxide can modify the quinoline ring, while reductions are typically catalyzed by palladium on carbon under hydrogen atmosphere.

- Nucleophilic substitutions using bases like sodium hydroxide or potassium carbonate allow functional group modifications.

Data Table: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H5BrF3NO3 |

| Molecular Weight | 336.06 g/mol |

| IUPAC Name | 8-bromo-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |

| CAS Number | 1065093-69-7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 66.4 Ų |

| Exact Mass | 334.94049 g/mol |

化学反応の分析

Types of Reactions

8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and acetic acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc and acetic acid are commonly used for the reduction of the bromine atom.

Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of 4-oxo-5-(trifluoromethyl)quinoline-3-carboxylic acid.

Reduction: Formation of 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Based on the search results, here is information regarding the properties and potential applications of compounds related to "8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid":

8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid

Specifications

3-Bromo-4-hydroxy-8-trifluoromethylquinoline

- 3-Bromo-4-hydroxy-8-trifluoromethylquinoline is a research compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol. It typically has a purity of 95%.

- IUPAC Name: 3-bromo-8-(trifluoromethyl)-1H-quinolin-4-one

- CAS No: 854778-26-0

Potential Biological Activities

- Quinoline derivatives are known for diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects.

- The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites.

Antimicrobial Activity

- Studies have demonstrated antimicrobial properties against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 4 to 16 µg/mL.

Anticancer Activity

- In vitro studies have shown that the compound can inhibit the growth of human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines are reported to be around 10 µM, suggesting potential for anticancer drug development.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 10 | Breast Cancer |

| A549 | 12 | Lung Cancer |

| HeLa | 15 | Cervical Cancer |

Case Studies

- Antimicrobial Efficacy : A study in the Journal of Antimicrobial Chemotherapy showed a strong bactericidal effect against resistant strains of S. aureus, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

- Cytotoxicity Against Cancer Cells : Research published in Cancer Letters explored the cytotoxic effects of the compound on different cancer cell lines, suggesting that it induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapy.

作用機序

The mechanism of action of 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the activation of downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 1065093-84-6)

- Structure : Bromo at position 6, trifluoromethyl at 8 .

- Key Differences: The inversion of bromo and trifluoromethyl positions alters electronic distribution. The electron-withdrawing trifluoromethyl at position 8 may reduce quinoline ring electron density compared to the target compound, affecting interactions with biological targets like DNA gyrase.

- Physical Properties : Molecular weight 336.06 g/mol (vs. 336.06 for the target compound), with similar solubility in polar solvents due to the carboxylic acid group .

8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 1065093-77-7)

Functional Group Variations

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 59108-43-9)

- Structure : Trifluoromethyl at position 2; lacks the carboxylic acid group at position 3 .

- Biological Relevance: The absence of the carboxylic acid diminishes its ability to chelate metal ions (e.g., Mg²⁺ in DNA gyrase), a critical feature in quinolone antibiotics like ciprofloxacin. Its similarity score (0.86) reflects structural overlap but functional divergence .

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 135062-02-1)

Ester Derivatives

Ethyl 8-Bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6)

- Structure : Ethyl ester at position 3; chloro and fluoro substituents at 4 and 5 .

- Functional Impact: The ester group improves cell membrane penetration compared to the carboxylic acid but requires metabolic activation (hydrolysis) for activity.

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic Acid Ethyl Ester (CAS 1242260-75-8)

Antimicrobial Activity

- Comparison with Pefloxacin: Pefloxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methylpiperazinyl)-quinoline-3-carboxylic acid) shares the carboxylic acid at position 3 but includes a piperazinyl group at 7, enhancing gram-negative bacterial coverage .

Data Tables

Table 1: Structural Comparison of Key Analogs

Table 2: Physicochemical Properties

生物活性

8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid (CAS Number: 1820707-65-0) is a fluorinated quinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic compounds. The following sections detail its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular formula of 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid is , with a molecular weight of 336.06 g/mol. The structural representation is as follows:

Chemical Structure

Antibacterial Activity

Research has indicated that quinoline derivatives exhibit significant antibacterial properties. In a study evaluating various quinoline carboxylic acid derivatives, compounds similar to 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, suggesting strong antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC: 2 µg/mL) .

Anticancer Activity

The trifluoromethyl group in quinoline derivatives has been linked to enhanced anticancer activity. For instance, studies have shown that similar compounds exhibit synergistic effects when combined with other chemotherapeutic agents, leading to improved efficacy against various cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid has been evaluated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of the reverse transcriptase enzyme, which plays a crucial role in the replication of retroviruses . This property could position it as a candidate for developing antiviral therapies.

Study on Antibacterial Effects

A recent study focused on the synthesis and evaluation of quinoline derivatives, including those with trifluoromethyl substitutions. The findings revealed that these compounds exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria, with specific attention to their structure-activity relationships .

Preclinical Development

Another notable investigation highlighted the compound's application in preclinical settings for treating cardiovascular diseases. It was found that derivatives similar to 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid were effective in animal models for arterial and venous injury, suggesting potential therapeutic uses in conditions like atherosclerosis .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 8-bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid, and how can intermediates be optimized?

- Methodological Answer : A common approach involves functionalizing the quinoline core via bromination and trifluoromethylation. For example, bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under acidic conditions, while the trifluoromethyl group may be introduced via Ullmann coupling or radical trifluoromethylation. Ethyl ester intermediates (e.g., 4-bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester, CAS 1242260-94-1) are often hydrolyzed under basic conditions to yield the carboxylic acid . Optimization includes monitoring reaction temperature (60–80°C for bromination) and using catalysts like CuI for trifluoromethylation.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The ¹H NMR spectrum should show a singlet for the hydroxyl proton (δ ~12 ppm, exchangeable) and splitting patterns consistent with adjacent substituents (e.g., trifluoromethyl at C5). ¹⁹F NMR will confirm the -CF₃ group (δ ~-60 ppm).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in negative ion mode to observe [M-H]⁻ peaks .

- IR : Expect O-H stretch (~3200 cm⁻¹) and C=O stretch (~1700 cm⁻¹) from the carboxylic acid group .

Q. What solubility properties should be considered for in vitro assays?

- Methodological Answer : The compound is sparingly soluble in water due to the carboxylic acid and hydrophobic trifluoromethyl group. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered saline (pH 7.4). Solubility can be enhanced via sodium salt formation (neutralizing the carboxylic acid with NaOH) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected ¹³C NMR shifts) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from tautomerism (enol-keto forms) or residual solvent peaks. For quinoline derivatives, verify sample dryness and use deuterated DMSO for NMR to stabilize the enol form. Computational modeling (DFT calculations) can predict ¹³C shifts for comparison. Cross-validate with X-ray crystallography if crystalline .

Q. What strategies improve regioselectivity during bromination of the quinoline scaffold?

- Methodological Answer : Bromine’s electrophilic attack is directed by electron-donating groups. Introducing a methoxy group at C5 (as in CAS 1242260-94-1) prior to bromination can steer reactivity to the 8-position. Alternatively, use Lewis acids (e.g., FeCl₃) to modulate regioselectivity . Post-reaction HPLC tracking ensures purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at C8 participates in Suzuki-Miyaura couplings with aryl boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid, CAS 216393-64-5). Pd(PPh₃)₄ catalyzes these reactions in THF/water mixtures (80°C, 12 hrs). The trifluoromethyl group’s electron-withdrawing effect accelerates oxidative addition but may hinder transmetallation—optimize ligand ratios (e.g., XPhos) to improve yields .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variations in IC₅₀ values may stem from assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols using reference inhibitors (e.g., ciprofloxacin for antimicrobial assays). Perform dose-response curves in triplicate and validate via orthogonal assays (e.g., fluorescence-based enzymatic inhibition) .

Q. Why do computational predictions of logP conflict with experimental measurements?

- Methodological Answer : Computational tools (e.g., ChemAxon) often underestimate the impact of the trifluoromethyl group on hydrophobicity. Experimentally determine logP via shake-flask method (octanol/water partitioning) with HPLC quantification. Correct for ionization using the Henderson-Hasselbalch equation .

Methodological Optimization

Q. What chromatographic techniques resolve co-eluting impurities during purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。